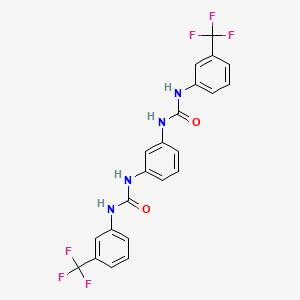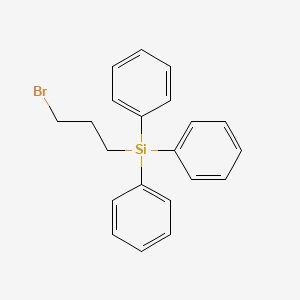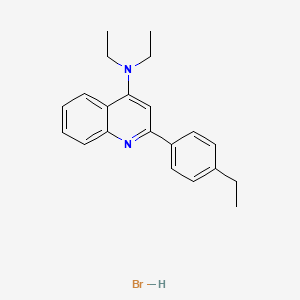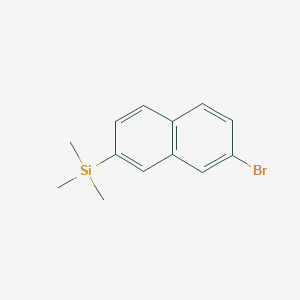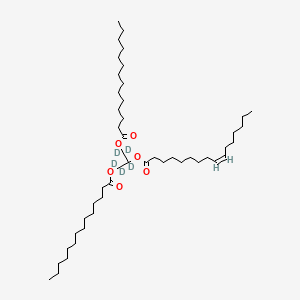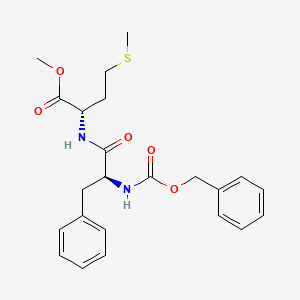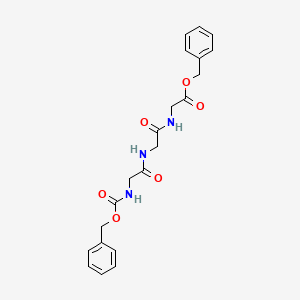![molecular formula C6H9NO5 B11941256 3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid CAS No. 63942-67-6](/img/structure/B11941256.png)
3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-N-Methylmalonylglycine is an analytical reference material used in various scientific research and industrial applications. This compound is a derivative of glycine, an amino acid, and is characterized by the presence of a methylmalonyl group attached to the nitrogen atom of glycine. The compound is often used as a standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-Methylmalonylglycine typically involves the reaction of glycine with methylmalonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (+/-)-N-Methylmalonylglycine may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with high efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the product.
化学反应分析
Types of Reactions
(+/-)-N-Methylmalonylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylmalonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
科学研究应用
(+/-)-N-Methylmalonylglycine has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: Employed in studies of metabolic pathways involving amino acids and their derivatives.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the quality control of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (+/-)-N-Methylmalonylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in amino acid metabolism. The exact molecular targets and pathways depend on the specific context of its use in research or industrial applications.
相似化合物的比较
(+/-)-N-Methylmalonylglycine can be compared with other similar compounds such as:
N-Methylglycine (Sarcosine): A simpler derivative of glycine with a single methyl group attached to the nitrogen atom.
N-Acetylglycine: Another derivative of glycine with an acetyl group attached to the nitrogen atom.
N-Methylmalonylalanine: Similar to (+/-)-N-Methylmalonylglycine but with an alanine backbone instead of glycine.
The uniqueness of (+/-)-N-Methylmalonylglycine lies in its specific structure, which allows it to be used as a precise analytical reference material in various applications.
属性
CAS 编号 |
63942-67-6 |
|---|---|
分子式 |
C6H9NO5 |
分子量 |
175.14 g/mol |
IUPAC 名称 |
3-(carboxymethylamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(6(11)12)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)(H,11,12) |
InChI 键 |
WVFSQAGWCIATEH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


